N-[4-[methyl(methylsulfonyl)amino]-3-nitrophenyl]acetamide
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Overview
Description
N-[4-[methyl(methylsulfonyl)amino]-3-nitrophenyl]acetamide is a chemical compound with a complex structure that includes a nitro group, a methylsulfonyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[methyl(methylsulfonyl)amino]-3-nitrophenyl]acetamide typically involves multiple steps. One common method involves the nitration of a precursor compound followed by the introduction of the methylsulfonyl group and finally the acetamide group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation reactions. These processes are carried out in reactors designed to handle the exothermic nature of these reactions. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-[methyl(methylsulfonyl)amino]-3-nitrophenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methylsulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-[4-[methyl(methylsulfonyl)amino]-3-nitrophenyl]acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[methyl(methylsulfonyl)amino]-3-nitrophenyl]acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methylsulfonyl group can interact with biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(methylsulfonyl)phenyl)acetamide
- N-(4-(methylsulfonyl)phenyl)methanesulfonamide
- Methyl 3-amino-5-(methylsulfonyl)benzoate
Uniqueness
N-[4-[methyl(methylsulfonyl)amino]-3-nitrophenyl]acetamide is unique due to the presence of both a nitro group and a methylsulfonyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-[methyl(methylsulfonyl)amino]-3-nitrophenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5S/c1-7(14)11-8-4-5-9(10(6-8)13(15)16)12(2)19(3,17)18/h4-6H,1-3H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDMWIIJIUIYSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N(C)S(=O)(=O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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